methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents and palladium catalysts tailored for the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound features an amino group instead of the pyrazole moiety.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound features a cyano group instead of the pyrazole moiety.
Uniqueness
Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a synthetic organic compound with a complex structure that includes a furan ring, a pyrazole moiety, and multiple bromophenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and unique functional groups that may interact with various biological targets.
- Molecular Formula : C23H20Br2N2O3
- Molecular Weight : Approximately 500.2 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies suggest that the compound could modulate the activity of these targets, influencing various biochemical pathways relevant to therapeutic applications.
Biological Activities
The compound has shown promise in several biological assays:
-
Anticancer Activity :
- Cell Lines Tested : Studies have evaluated its cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A431 (skin cancer).
- Findings : Preliminary results indicate that it exhibits significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent. The exact IC50 values and mechanisms are still under investigation but are believed to involve apoptosis and cell cycle arrest mechanisms .
-
Antimicrobial Properties :
- Bacterial Strains Tested : The compound has been tested against both Gram-positive and Gram-negative bacteria.
- Results : It demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 1.00 µg/mL against Staphylococcus aureus, indicating strong potential as an antimicrobial agent .
-
Anti-inflammatory Effects :
- Some studies suggest that the compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 5-(phenyl)-1H-pyrazole-4-carboxylate | Simpler pyrazole structure | Lower cytotoxicity but useful for comparative studies |
5-{[3,5-Bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl}furan-2-carboxylic acid | Contains dichlorophenyl groups | Exhibits strong antimicrobial properties |
5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid | Difluoromethyl substituent | Potentially more potent against certain cancer cell lines |
The presence of multiple brominated aromatic rings in this compound enhances its reactivity and biological activity compared to simpler analogs. This structural complexity may contribute to its diverse biological effects.
Case Studies and Research Findings
In various studies, this compound has been highlighted for:
-
Cytotoxicity Assays : Demonstrating significant inhibition of cancer cell proliferation with IC50 values comparable to established chemotherapeutic agents.
"The compound's ability to induce apoptosis in HeLa cells was particularly noteworthy, suggesting a mechanism involving mitochondrial dysfunction" .
- Antibacterial Testing : Showing effectiveness against multi-drug resistant strains of bacteria.
Properties
CAS No. |
1006353-11-2 |
---|---|
Molecular Formula |
C23H18Br2N2O3 |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H18Br2N2O3/c1-14-21(15-3-7-17(24)8-4-15)26-27(22(14)16-5-9-18(25)10-6-16)13-19-11-12-20(30-19)23(28)29-2/h3-12H,13H2,1-2H3 |
InChI Key |
CAYOCNCKFSMXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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